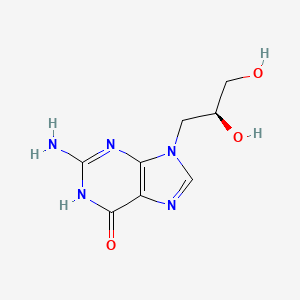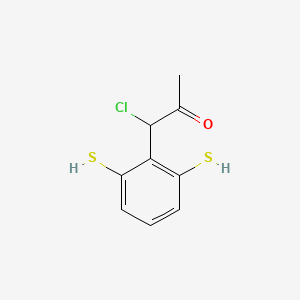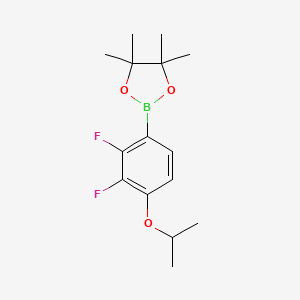
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10ClF2O3 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a hydroxyphenyl group attached to a propan-2-one backbone
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains the hydroxyphenyl group.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Propan-2-one Backbone: The final step involves the formation of the propan-2-one backbone through a series of condensation reactions.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. The hydroxy group enhances its solubility and facilitates its interaction with hydrophilic environments.
Comparación Con Compuestos Similares
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a difluoromethyl group instead of a hydroxy group, which affects its chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: The position of the hydroxy group affects the compound’s reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H9ClF2O3 |
|---|---|
Peso molecular |
250.62 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(difluoromethoxy)-3-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O3/c1-5(14)8(11)6-3-2-4-7(15)9(6)16-10(12)13/h2-4,8,10,15H,1H3 |
Clave InChI |
WTTJPIVIANRNSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)O)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)
![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)


